molecular formula C13H15N3O4 B13561457 rel-benzylN-{[(4R)-4-methyl-2,5-dioxoimidazolidin-4-yl]methyl}carbamate

rel-benzylN-{[(4R)-4-methyl-2,5-dioxoimidazolidin-4-yl]methyl}carbamate

Cat. No.: B13561457
M. Wt: 277.28 g/mol
InChI Key: DVOBXGLJDDEHQJ-CYBMUJFWSA-N
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Description

rel-benzylN-{[(4R)-4-methyl-2,5-dioxoimidazolidin-4-yl]methyl}carbamate: is a chemical compound with the molecular formula C13H15N3O4 and a molecular weight of 277.28 g/mol It is characterized by the presence of an imidazolidinone ring, a benzyl group, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-benzylN-{[(4R)-4-methyl-2,5-dioxoimidazolidin-4-yl]methyl}carbamate typically involves the reaction of benzylamine with a suitable imidazolidinone derivative under controlled conditions. The reaction may proceed through the formation of an intermediate, which is then treated with a carbamoylating agent to yield the final product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction routes as described above. The process is scaled up to accommodate the production demands, and additional steps such as purification and quality control are implemented to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: rel-benzylN-{[(4R)-4-methyl-2,5-dioxoimidazolidin-4-yl]methyl}carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in a variety of substituted products .

Scientific Research Applications

Chemistry: In chemistry, rel-benzylN-{[(4R)-4-methyl-2,5-dioxoimidazolidin-4-yl]methyl}carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology: In biological research, this compound may be used to study enzyme interactions and protein binding due to its specific functional groups. It can serve as a probe or ligand in various biochemical assays .

Medicine: Its ability to interact with biological targets makes it a candidate for the design of new therapeutic agents .

Industry: Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of rel-benzylN-{[(4R)-4-methyl-2,5-dioxoimidazolidin-4-yl]methyl}carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: rel-benzylN-{[(4R)-4-methyl-2,5-dioxoimidazolidin-4-yl]methyl}carbamate is unique due to the combination of its benzyl group, imidazolidinone ring, and carbamate functional group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C13H15N3O4

Molecular Weight

277.28 g/mol

IUPAC Name

benzyl N-[[(4R)-4-methyl-2,5-dioxoimidazolidin-4-yl]methyl]carbamate

InChI

InChI=1S/C13H15N3O4/c1-13(10(17)15-11(18)16-13)8-14-12(19)20-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,14,19)(H2,15,16,17,18)/t13-/m1/s1

InChI Key

DVOBXGLJDDEHQJ-CYBMUJFWSA-N

Isomeric SMILES

C[C@]1(C(=O)NC(=O)N1)CNC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC1(C(=O)NC(=O)N1)CNC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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